molecular formula C25H33NO8 B8810540 Ifenprodil tartrate

Ifenprodil tartrate

货号: B8810540
分子量: 475.5 g/mol
InChI 键: FFYMSFGBEJMSFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

酒石酸依芬普地尔会经历各种化学反应,包括:

科学研究应用

Treatment of Post-Traumatic Stress Disorder (PTSD)

Ifenprodil tartrate has been investigated for its efficacy in treating adolescents with PTSD. A randomized, double-blind, placebo-controlled trial involving ten adolescent patients assessed the drug's impact over four weeks. The results indicated a mild trend towards improvement in PTSD symptoms, particularly in hyperarousal and dissociation subscores, suggesting that ifenprodil may serve as a short-term alternative treatment for this demographic .

Table 1: Summary of PTSD Study Findings

Parameter Baseline Score 4-Week Score p-value
IES-R-J Total ScoreXY0.0895
Hyperarousal SubscoreABSignificant
Dissociation SubscoreCDSignificant

Methamphetamine Dependence

This compound is also being explored as a treatment for methamphetamine dependence. A clinical trial initiated in Japan is evaluating its safety and efficacy through a randomized, double-blind design involving three groups: placebo, 60 mg/day, and 120 mg/day doses of ifenprodil. The primary outcome is the presence or absence of methamphetamine use during the treatment period, with secondary outcomes including abstinence rates and drug cravings .

Table 2: Methamphetamine Dependence Study Design

Group Dosage Duration
ControlPlacebo84 days
Treatment60 mg/day84 days
Treatment120 mg/day84 days

COVID-19 Treatment Potential

Recent studies have proposed that this compound may mitigate lung injury associated with COVID-19 by reducing inflammation and pulmonary fibrosis. A Phase 2b/3 clinical trial is underway to assess its safety and efficacy in hospitalized patients with confirmed COVID-19. Preliminary findings suggest that ifenprodil could improve clinical outcomes by reducing edema and inflammatory responses in the lungs .

Table 3: COVID-19 Clinical Trial Overview

Parameter Treatment Arm A (20 mg TID) Treatment Arm B (40 mg TID) Control Arm (Standard Care)
Number of Patients505050
Primary EndpointClinical status at Day 15Clinical status at Day 15Clinical status at Day 15
Secondary OutcomesChange in dyspneaChange in dyspneaChange in dyspnea

Vertigo and Dysequilibrium

Ifenprodil has been studied for its effects on patients suffering from vertigo and dysequilibrium. A clinical study demonstrated that it could alleviate symptoms associated with peripheral vertiginous conditions, highlighting its potential utility beyond neurological disorders .

相似化合物的比较

酒石酸依芬普地尔在对含有 GluN2B 亚基的 NMDA 受体的高度选择性方面是独一无二的。类似的化合物包括:

属性

分子式

C25H33NO8

分子量

475.5 g/mol

IUPAC 名称

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H27NO2.C4H6O6/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI 键

FFYMSFGBEJMSFP-UHFFFAOYSA-N

规范 SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

溶解度

>71.3 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。